![molecular formula C13H26ClNO2 B2960139 cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride CAS No. 1909293-91-9](/img/structure/B2960139.png)
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. It is a small molecule drug that has shown promising results in preclinical studies for the treatment of a variety of neurological and psychiatric disorders.
Mechanism of Action
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride increases the levels of GABA, which can have a calming effect on the brain and reduce seizure activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity, and increasing its levels can have a calming effect on the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride for lab experiments is its high potency and selectivity for GABA transaminase. This makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several potential future directions for research on cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride, including:
1. Clinical trials to test the safety and efficacy of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in humans for the treatment of neurological and psychiatric disorders.
2. Studies to investigate the long-term effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on GABA levels and neuronal activity in the brain.
3. Development of new analogs of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride with improved potency and selectivity for GABA transaminase.
4. Investigation of the potential use of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride in combination with other drugs for the treatment of neurological and psychiatric disorders.
5. Studies to investigate the effects of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride on other neurotransmitter systems in the brain, such as dopamine and serotonin.
Synthesis Methods
The synthesis of cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride involves several steps, starting with the reaction of cyclopentanone with methylamine to form 2-methyl-2-cyclopenten-1-one. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-methyl-2-cyclopenten-1-ylcarbamate, which is then treated with L-tert-leucine to form cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride.
Scientific Research Applications
Cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride has been extensively studied in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce seizure activity.
properties
IUPAC Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-10(2)7-11(9-14)8-13(15)16-12-5-3-4-6-12;/h10-12H,3-9,14H2,1-2H3;1H/t11-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVMJXYLKUGZQO-MERQFXBCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)OC1CCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC1CCCC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl (3S)-3-(aminomethyl)-5-methylhexanoate hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.